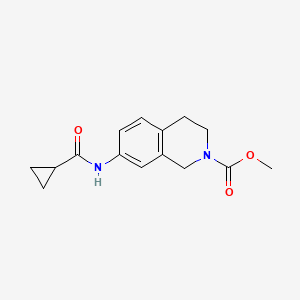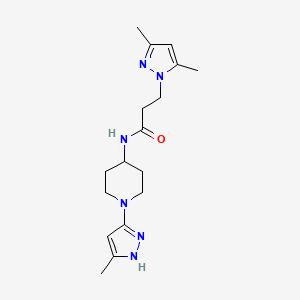![molecular formula C21H21N5O4S B2418382 2-メトキシ-5-メチル-N-(2-((3-フェニル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ベンゼンスルホンアミド CAS No. 1021082-26-7](/img/structure/B2418382.png)
2-メトキシ-5-メチル-N-(2-((3-フェニル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound known for its intricate molecular structure and significant applications in medicinal and industrial chemistry. This compound is notable for its potential bioactivity, which has piqued the interest of researchers in various scientific fields.
科学的研究の応用
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential bioactive properties, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: : Explored for its therapeutic potential, particularly as a candidate for drug development targeting specific biological pathways.
Industry: : Used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that compounds with similar structures can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular structures suggest that it may have certain pharmacokinetic properties that impact its bioavailability .
Result of Action
It is known that compounds with similar structures have shown cytotoxic activities against various tumor cell lines .
Action Environment
It is known that the synthesis and stability of similar compounds can be influenced by various factors, including temperature and ph .
準備方法
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis of 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide often begins with the formation of the benzenesulfonamide core. This can be achieved through the sulfonylation of aniline derivatives with appropriate sulfonyl chlorides under controlled conditions, typically using a base like pyridine or triethylamine.
Intermediate Formation: : The next step involves the creation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin intermediate. This is often synthesized through a multi-step process involving the cyclization of hydrazine derivatives with substituted nitriles, followed by further modifications to introduce the phenyl group.
Final Assembly: : The coupling of the intermediate with the benzenesulfonamide core is carried out through nucleophilic substitution reactions. Commonly used reagents include alkyl halides or sulfonates in the presence of bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: : In industrial settings, these processes are scaled up using flow chemistry techniques and automated reactors to ensure high yields and purity. Optimized reaction conditions, such as temperature control and solvent choice, are crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, with reagents like alkyl halides for alkylation or halogenated solvents for halogenation reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, halogenated solvents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various alkylated or halogenated derivatives.
類似化合物との比較
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can be compared to several similar compounds:
2-methoxy-5-methyl-N-(2-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)oxy)ethyl)benzenesulfonamide: : Similar in structure but differs in the heterocyclic core, impacting its bioactivity and chemical reactivity.
2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-oxadiazolo[4,3-a]pyridine-6-yl)oxy)ethyl)benzenesulfonamide: : Features an oxadiazole ring instead of a triazole, which may alter its interaction with biological targets.
2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-yl)oxy)ethyl)benzenesulfonamide: : Incorporates a thiadiazine ring, providing different pharmacological profiles and uses.
This compound’s unique combination of functional groups and molecular structure makes it a versatile molecule in various scientific and industrial applications.
特性
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-8-9-17(29-2)18(14-15)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPONZXAFCBENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)




![3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2418311.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)

![2-(cyclopentylsulfanyl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2418318.png)


![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)
